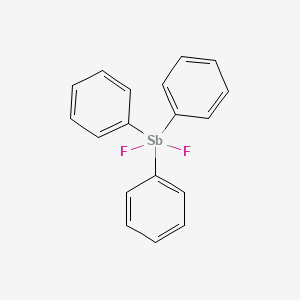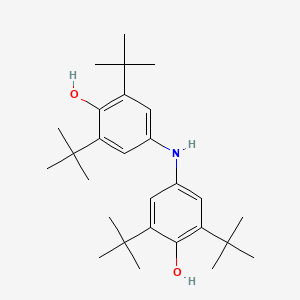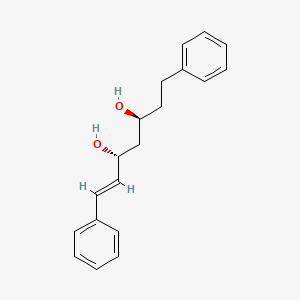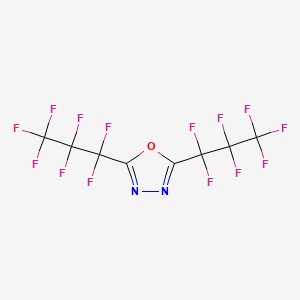
Antimony, difluorotriphenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antimony, difluorotriphenyl- is an organometallic compound with the molecular formula C18H15F2Sb It is a derivative of antimony, where the antimony atom is bonded to two fluorine atoms and three phenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of antimony, difluorotriphenyl- typically involves the reaction of triphenylantimony with a fluorinating agent. One common method is the reaction of triphenylantimony with elemental fluorine or a fluorine-containing compound under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of antimony, difluorotriphenyl- may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The product is then purified through techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Antimony, difluorotriphenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state antimony compounds.
Reduction: It can be reduced to form lower oxidation state antimony compounds.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogen exchange reactions can be carried out using halogenating agents like chlorine or bromine.
Major Products Formed
Oxidation: Higher oxidation state antimony compounds, such as antimony pentafluoride.
Reduction: Lower oxidation state antimony compounds, such as triphenylantimony.
Substitution: Compounds with different halogen or functional group substitutions.
科学研究应用
Antimony, difluorotriphenyl- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as flame retardants and semiconductors.
作用机制
The mechanism of action of antimony, difluorotriphenyl- involves its interaction with molecular targets, such as enzymes or receptors. The compound can form coordination complexes with metal ions, influencing their activity. It may also interact with biological molecules through non-covalent interactions, affecting their function and stability.
相似化合物的比较
Similar Compounds
Triphenylantimony: Similar structure but lacks fluorine atoms.
Tris(para-tolyl)antimony: Contains para-tolyl groups instead of phenyl groups.
Antimony pentafluoride: Higher oxidation state and contains five fluorine atoms.
Uniqueness
Antimony, difluorotriphenyl- is unique due to the presence of both phenyl groups and fluorine atoms, which confer distinct chemical properties
属性
CAS 编号 |
373-84-2 |
|---|---|
分子式 |
C18H15F2Sb |
分子量 |
391.1 g/mol |
IUPAC 名称 |
difluoro(triphenyl)-λ5-stibane |
InChI |
InChI=1S/3C6H5.2FH.Sb/c3*1-2-4-6-5-3-1;;;/h3*1-5H;2*1H;/q;;;;;+2/p-2 |
InChI 键 |
RYEXSDMSNGJYSX-UHFFFAOYSA-L |
规范 SMILES |
C1=CC=C(C=C1)[Sb](C2=CC=CC=C2)(C3=CC=CC=C3)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![[S(R)]-N-[(R)-(3,5-Dimethylphenyl)[2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14755153.png)
![2,2-Dimethyl-2h-furo[3,4-b]pyran-4,7(3h,5h)-dione](/img/structure/B14755159.png)

![[1-(4-Chlorobenzyl)-5-methyl-2-phenyl-1h-indol-3-yl]acetic acid](/img/structure/B14755170.png)
![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] dodec-3-enethioate](/img/structure/B14755177.png)

![Methanesulfonamide, N-[4-[1-hydroxy-2-[[(1,2,3,4-tetrahydro-1-oxo-2-naphthalenyl)methyl]amino]ethyl]phenyl]-](/img/structure/B14755190.png)
![10,29-Diazaundecacyclo[22.14.2.22,5.03,20.04,17.06,15.09,14.021,39.025,34.028,33.036,40]dotetraconta-1,3(20),4,6(15),7,9(14),10,12,16,18,21(39),22,24(40),25(34),26,28(33),29,31,35,37,41-henicosaene](/img/structure/B14755195.png)
![N-methyl-N-[(4-nitrophenyl)methylideneamino]aniline](/img/structure/B14755202.png)
